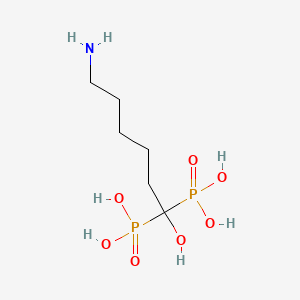
内瑞膦酸
科学研究应用
内膦酸在科学研究中有着广泛的应用:
作用机制
内膦酸通过抑制破骨细胞介导的骨吸收发挥作用。破骨细胞是负责分解骨组织的细胞,而内膦酸阻止了这个过程,从而减少骨丢失。 这种机制使其在治疗骨质疏松症、佩吉特病和反射性交感神经营养不良等疾病方面具有价值 .
类似化合物:
- 阿仑膦酸
- 伊班膦酸
- 利塞膦酸
- 唑来膦酸
比较: 内膦酸与其他双膦酸酯一样,抑制破骨细胞介导的骨吸收。 它独特之处在于可以静脉注射和肌内注射,为治疗方案提供了灵活性 . 此外,它在治疗I型复杂区域疼痛综合征方面的疗效使它区别于其他双膦酸酯 .
生化分析
Biochemical Properties
Neridronate plays a crucial role in biochemical reactions by interacting with key enzymes and biomolecules involved in bone metabolism. One of the primary enzymes that neridronate interacts with is farnesyl diphosphate synthase, which is part of the mevalonate/cholesterol biosynthetic pathway . By binding to and inhibiting the active site of this enzyme, neridronate disrupts the production of essential isoprenoid compounds, leading to the inhibition of osteoclast activity and bone resorption . Additionally, neridronate has a strong affinity for hydroxyapatite, a major component of bone mineral, which allows it to selectively bind to bone surfaces and inhibit osteoclast-mediated bone resorption .
Cellular Effects
Neridronate exerts significant effects on various types of cells and cellular processes. In osteoclasts, neridronate induces apoptosis by inhibiting the mevalonate pathway, which is essential for the prenylation of small GTPase signaling proteins . This inhibition leads to a reduction in osteoclast activity and bone resorption. In addition to its effects on osteoclasts, neridronate has been shown to influence osteoblasts by promoting their survival and function . This dual action on both osteoclasts and osteoblasts contributes to the overall improvement in bone density and strength observed in patients treated with neridronate .
Molecular Mechanism
The molecular mechanism of action of neridronate involves its binding interactions with biomolecules and enzyme inhibition. Neridronate binds to hydroxyapatite on bone surfaces, where it is internalized by osteoclasts during bone resorption . Once inside the osteoclasts, neridronate inhibits farnesyl diphosphate synthase, leading to the depletion of isoprenoid intermediates required for the prenylation of small GTPase signaling proteins . This inhibition disrupts the function of osteoclasts, leading to their apoptosis and a subsequent reduction in bone resorption . Additionally, neridronate has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of neridronate have been observed to change over time. Studies have shown that neridronate is stable and maintains its efficacy over extended periods . In vitro studies have demonstrated that neridronate can inhibit osteoclast activity and induce apoptosis within a few days of treatment . Long-term in vivo studies have shown that the benefits of neridronate treatment, such as increased bone density and reduced pain, are sustained for several months to years . Additionally, neridronate has been shown to induce permanent disease remission in patients with complex regional pain syndrome type I, preventing chronic pain and motor dysfunction .
Dosage Effects in Animal Models
The effects of neridronate vary with different dosages in animal models. Studies have shown that low to moderate doses of neridronate are effective in reducing bone resorption and increasing bone density without causing significant adverse effects . At high doses, neridronate can lead to toxic effects such as hypocalcemia and renal toxicity . Threshold effects have been observed, where the efficacy of neridronate plateaus at higher doses, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing toxicity .
Metabolic Pathways
Neridronate is involved in metabolic pathways related to bone metabolism. It interacts with enzymes such as farnesyl diphosphate synthase in the mevalonate pathway, leading to the inhibition of osteoclast activity and bone resorption . Additionally, neridronate has been shown to affect metabolic flux by altering the levels of metabolites involved in bone turnover . This includes a reduction in bone resorption markers such as C-terminal telopeptide of type I collagen and an increase in bone formation markers such as osteocalcin .
Transport and Distribution
Neridronate is transported and distributed within cells and tissues through its strong affinity for hydroxyapatite . Once administered, neridronate rapidly binds to bone surfaces, where it is internalized by osteoclasts during bone resorption . The distribution of neridronate within the bone matrix allows for its sustained release and prolonged effects on bone metabolism . Additionally, neridronate has been shown to interact with transporters and binding proteins that facilitate its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of neridronate is primarily within osteoclasts, where it exerts its effects on bone resorption . Neridronate is internalized by osteoclasts during bone resorption and accumulates within the lysosomes and cytoplasm . This localization allows neridronate to inhibit key enzymes involved in the mevalonate pathway and induce apoptosis in osteoclasts . Additionally, neridronate has been shown to undergo post-translational modifications that enhance its targeting to specific cellular compartments .
准备方法
合成路线和反应条件: 内膦酸可以通过6-氨基己酸与亚磷酸在乙腈中反应合成。将反应混合物冷却至55-65°C,加入氢氧化钠调节pH至4.4-4.8。 然后将混合物进一步冷却至25-35°C,以获得内膦酸钠盐 .
工业生产方法: 一种新型的制备内膦酸钠半水合物多晶型体的工艺涉及将固体内膦酸钠溶解在70-90°C的水中,然后加入乙醇、1-丙醇或2-丙醇。 然后将悬浮液在60-95°C下机械搅拌,以回收结晶的半水合物形式 .
化学反应分析
反应类型: 内膦酸主要发生双膦酸酯典型的反应,包括与金属离子的络合和水解。
常用试剂和条件:
络合: 钙和镁等金属离子在生理条件下可与内膦酸形成络合物。
水解: 在水溶液中,内膦酸会发生水解,尤其是在酸性或碱性条件下。
相似化合物的比较
- Alendronic acid
- Ibandronic acid
- Risedronic acid
- Zoledronic acid
Comparison: Neridronic acid, like other bisphosphonates, inhibits osteoclast-mediated bone resorption. it is unique in its ability to be administered both intravenously and intramuscularly, providing flexibility in treatment options . Additionally, its efficacy in treating complex regional pain syndrome type I sets it apart from other bisphosphonates .
属性
IUPAC Name |
(6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NO7P2/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUSSSIBPPTKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868545 | |
| Record name | (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79778-41-9 | |
| Record name | Neridronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79778-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neridronic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079778419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neridronic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERIDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U27U3RIN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


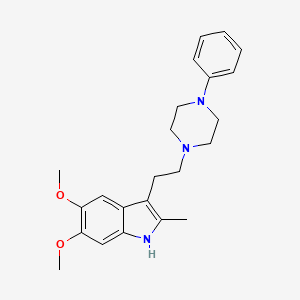
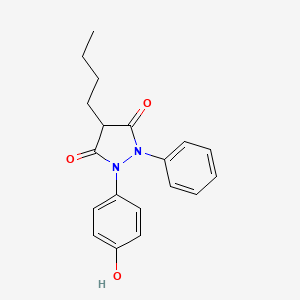
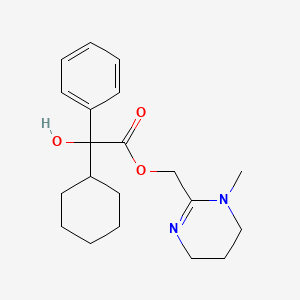
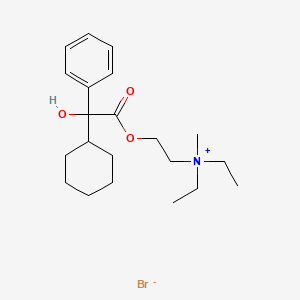
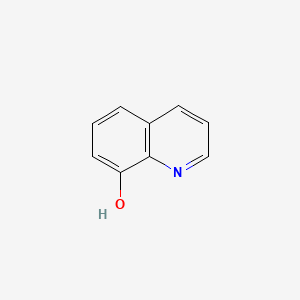
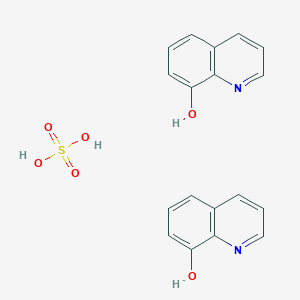

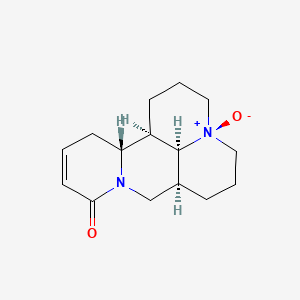
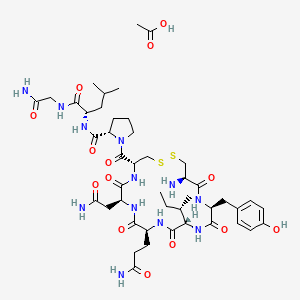
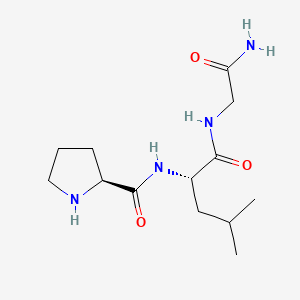


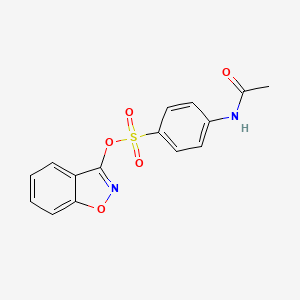
![N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1678138.png)
